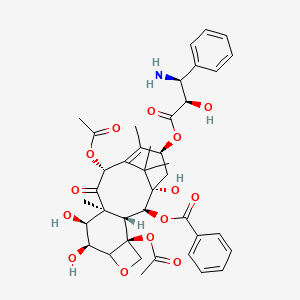
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate is a derivative of docetaxel, which is a well-known chemotherapeutic agent used primarily in the treatment of various cancers. This compound is an intermediate in the synthesis of docetaxel and is characterized by its complex molecular structure, which includes multiple hydroxyl and acetoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate involves multiple steps, starting from simpler organic molecules. The process typically includes protection and deprotection steps, as well as various functional group transformations. Common reagents used in these reactions include protecting groups like tert-butoxycarbonyl (Boc), oxidizing agents, and reducing agents.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate undergoes various types of chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other groups, such as acetoxy groups with hydroxyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like chromium trioxide, reducing agents like sodium borohydride, and protecting groups like Boc. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions include various intermediates that are further processed to yield the final compound, this compound.
Scientific Research Applications
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological molecules and its potential effects on cellular processes.
Medicine: Investigated for its potential use in cancer treatment, particularly as a precursor to docetaxel.
Industry: Utilized in the development of new pharmaceuticals and chemical processes.
Mechanism of Action
The mechanism of action of N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate involves its conversion to docetaxel, which then exerts its effects by stabilizing microtubules and preventing their depolymerization. This leads to cell cycle arrest and apoptosis in cancer cells. The molecular targets include tubulin, and the pathways involved are related to cell division and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Docetaxel: The parent compound, used widely in cancer chemotherapy.
Paclitaxel: Another chemotherapeutic agent with a similar mechanism of action but different molecular structure.
Cabazitaxel: A derivative of docetaxel with improved efficacy in certain cancers.
Uniqueness
N-De-boc 6-Hydroxy-7-epi Docetaxel 12-Acetate is unique due to its specific structure, which allows for targeted synthesis and modification of docetaxel. Its unique functional groups and stereochemistry make it a valuable intermediate in the development of new chemotherapeutic agents.
Properties
Molecular Formula |
C40H47NO14 |
|---|---|
Molecular Weight |
765.8 g/mol |
IUPAC Name |
[(1S,2S,3R,4S,8S,9S,10S,12R,15S)-4,12-diacetyloxy-15-[(2R,3S)-3-amino-2-hydroxy-3-phenylpropanoyl]oxy-1,8,9-trihydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |
InChI |
InChI=1S/C40H47NO14/c1-19-24(53-36(49)27(44)26(41)22-13-9-7-10-14-22)17-40(50)34(54-35(48)23-15-11-8-12-16-23)30-38(6,32(47)29(52-20(2)42)25(19)37(40,4)5)31(46)28(45)33-39(30,18-51-33)55-21(3)43/h7-16,24,26-31,33-34,44-46,50H,17-18,41H2,1-6H3/t24-,26-,27+,28-,29+,30-,31+,33?,34-,38-,39+,40+/m0/s1 |
InChI Key |
ATEKNPCUJQRETC-XKQUMADUSA-N |
Isomeric SMILES |
CC1=C2[C@H](C(=O)[C@]3([C@H]([C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C4=CC=CC=C4)N)O)O)OC(=O)C5=CC=CC=C5)[C@@]6(COC6[C@H]([C@H]3O)O)OC(=O)C)C)OC(=O)C |
Canonical SMILES |
CC1=C2C(C(=O)C3(C(C(C(C2(C)C)(CC1OC(=O)C(C(C4=CC=CC=C4)N)O)O)OC(=O)C5=CC=CC=C5)C6(COC6C(C3O)O)OC(=O)C)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















